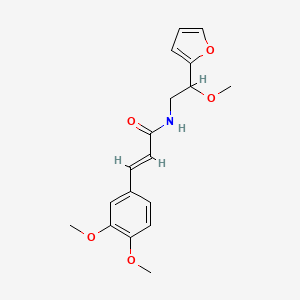
(1-(Pyrrolidin-1-yl)cyclopropyl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-(Pyrrolidin-1-yl)cyclopropyl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1694182-68-7 . It has a molecular weight of 140.23 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2/c9-7-8(3-4-8)10-5-1-2-6-10/h1-7,9H2 . This indicates that the compound contains 8 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Hexahydro-2H-thieno[2,3-c]pyrrole Scaffold for Drug Discovery Hexahydro-2H-thieno[2,3-c]pyrrole has been explored as a polar, low molecular weight scaffold for constructing compound libraries in the search for new drugs. Practical syntheses of derivatives based on [3 + 2] cycloaddition involving ylides and dihydrothiophene dioxides have been developed. This scaffold shows potential for generating libraries of 3D-shaped molecules, indicating its utility in medicinal chemistry and drug discovery efforts (Yarmolchuk et al., 2011).
Antiviral Activity of Aminoadamantane Derivatives Spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines, including spiro[pyrrolidine-2,2'-adamantanes], have been synthesized and evaluated against a broad range of viruses. Specific compounds showed significant inhibition of the cytopathicity of influenza A virus, highlighting their potential as anti-influenza A virus agents. This study underscores the importance of structural diversity in discovering new antiviral drugs (Kolocouris et al., 1994).
Pyrrole Schiff Bases for Anticancer Activity New palladium(II) and platinum(II) complexes based on pyrrole Schiff bases have been synthesized and characterized. These complexes demonstrate strong anticancer activity against various human cancerous cell lines, including selective toxicity towards cancerous cells without affecting noncancerous cells. The findings suggest potential applications in cancer therapy, emphasizing the role of pyrrole-based compounds in developing new anticancer drugs (Mbugua et al., 2020).
Tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine in Peptide Research A tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold has been designed to stabilize parallel turn conformations in peptides. This research provides insights into the conformational properties of this bicyclic diamino scaffold, demonstrating its potential in peptide design and structural biology (Bucci et al., 2018).
Synthesis of Pyrrolidines for Chemical Diversification The synthesis and properties of novel 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives have been explored. These compounds exhibit aromatic characteristics and potential for autorecycling oxidation of amines and alcohols under specific conditions. Such studies contribute to the development of new chemical entities and the diversification of organic compounds (Mitsumoto & Nitta, 2004).
Safety And Hazards
properties
IUPAC Name |
(1-pyrrolidin-1-ylcyclopropyl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-7-8(3-4-8)10-5-1-2-6-10;;/h1-7,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBYZTBLVJDNBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2(CC2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Pyrrolidin-1-yl)cyclopropyl)methanamine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

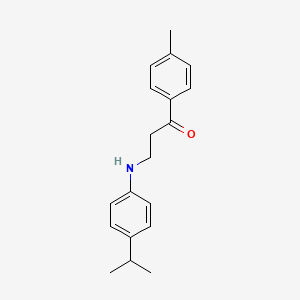
![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2716170.png)
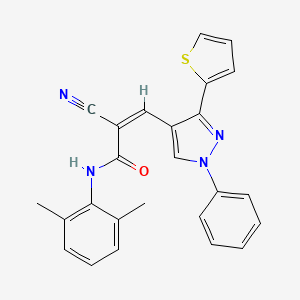

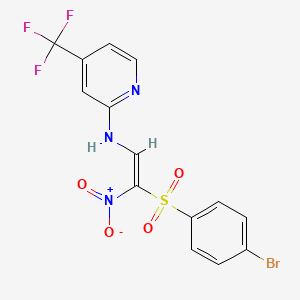
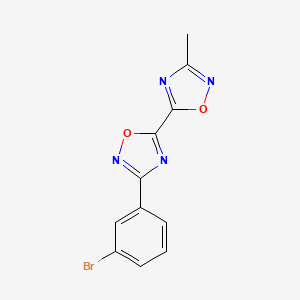
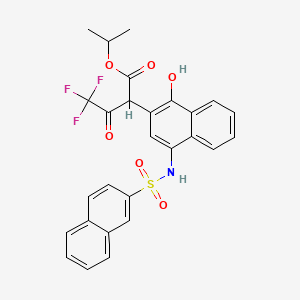
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridine-2-sulfinic acid](/img/structure/B2716179.png)

![4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2716184.png)
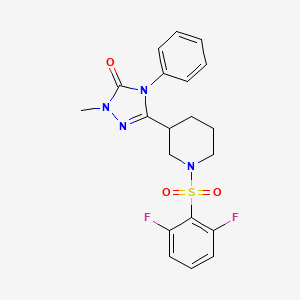

![7,8-dimethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2716190.png)
